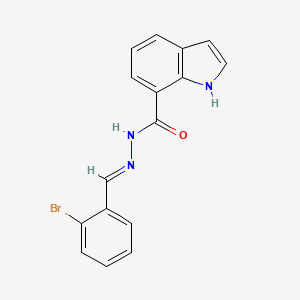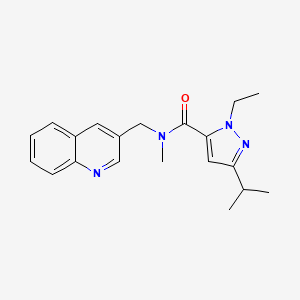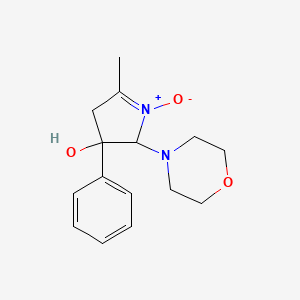![molecular formula C20H24N4O3 B5520369 4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, typically starting with basic heterocyclic components. For example, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involved starting from 3-(piperidin-4-yl)benzo[d]isoxazole and was evaluated for antiproliferative activity. The synthesis process is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple rings adopting specific conformations. For instance, in the case of similar compounds, the piperidine and morpholine rings typically adopt a chair conformation, and their molecular structure is stabilized by both inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of these compounds are often complex and require specific conditions for successful completion. The reaction pathways can involve aminomethylation, coupling reactions, and various other organic synthesis techniques. The final compounds often display a range of biological activities, which are the focus of many studies.
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, are analyzed using techniques like X-ray diffraction. For instance, the crystal structure of a similar compound was determined to belong to the monoclinic system, providing insights into its physical characteristics (Aydinli et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Dye Applications Research on amino derivatives of 1,8-naphthalic anhydride, including morpholino and piperidino derivatives, has led to the development of yellow to orange dyes for synthetic-polymer fibers. These compounds exhibit good coloration and fastness properties on polyester, highlighting their potential in the textile industry for the creation of vibrant and durable materials (Peters & Bide, 1985).
Pharmacological Properties The compound 4-phenoxypiperidines, including a specific derivative with a 4-phenoxypiperidine core, has been identified as a potent, highly selective histamine H3 receptor antagonist. This compound demonstrated in vivo efficacy in a rat EEG model of wakefulness at low doses, suggesting its therapeutic potential in addressing sleep disorders or promoting wakefulness (Dvorak et al., 2005).
Corrosion Inhibition Studies on benzimidazole derivatives, including morpholino and piperidinylphenol compounds, have demonstrated significant inhibition of corrosion in N80 steel within hydrochloric acid environments. These inhibitors exhibit high efficiency, suggesting their application in protecting industrial materials against acidic corrosion (Yadav et al., 2016).
Antiproliferative Activity A novel bioactive heterocycle incorporating both piperidinyl and morpholino groups was synthesized and evaluated for its antiproliferative activity. The structural characterization and analysis of intermolecular interactions in its crystal form provide insights into its potential applications in developing cancer therapeutics (Prasad et al., 2018).
Antioxidant and Antinociceptive Activities Phenoxy acetyl carboxamides synthesized from bases including piperidine and morpholine have been evaluated for their antioxidant and antinociceptive activities. These compounds show potential in treating pain and inflammation, with specific derivatives demonstrating significant activity in both central and peripheral models (Manjusha et al., 2022).
Propiedades
IUPAC Name |
[4-[3-(1H-imidazol-2-yl)piperidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(23-10-12-27-13-11-23)15-3-5-16(6-4-15)20(26)24-9-1-2-17(14-24)18-21-7-8-22-18/h3-8,17H,1-2,9-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMKOKFDCVFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)